1-(Thiophen-2-yl)propan-2-amine hydrochloride

Descripción general

Descripción

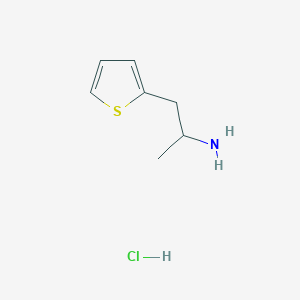

1-(Thiophen-2-yl)propan-2-amine hydrochloride is a chemical compound that belongs to the class of thiophene derivatives It is structurally related to amphetamines, where the phenyl ring is replaced by a thiophene ring

Métodos De Preparación

The synthesis of 1-(Thiophen-2-yl)propan-2-amine hydrochloride typically involves several steps:

Starting Material: The synthesis begins with the reaction of thiophene with propylene oxide in the presence of a catalyst to form 1-(Thiophen-2-yl)-2-hydroxypropane.

Bromination: The intermediate 1-(Thiophen-2-yl)-2-hydroxypropane is then reacted with phosphorus tribromide to yield 1-(Thiophen-2-yl)-2-bromopropane.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Análisis De Reacciones Químicas

1-(Thiophen-2-yl)propan-2-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form thiophene S-oxides.

Reduction: Reduction reactions can convert it to its corresponding alcohol or amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions include thiophene S-oxides, alcohols, and substituted amines .

Aplicaciones Científicas De Investigación

Pharmacological Studies

Methiopropamine is structurally similar to amphetamines and has been studied for its stimulant properties. Research indicates that it may induce effects such as euphoria, increased alertness, and energy . These properties have led to investigations into its potential therapeutic uses, although no legitimate medicinal applications have been confirmed to date .

Toxicology and Abuse Potential

Numerous studies have examined the toxicological profile of methiopropamine due to its association with adverse health effects and misuse. Reports indicate that it can cause symptoms such as anxiety, hallucinations, and cardiovascular issues following recreational use . A notable case study highlighted a patient who experienced severe symptoms after ingesting methiopropamine, underscoring its potential for abuse .

| Year | Reported Deaths | Notable Symptoms |

|---|---|---|

| 2012 | 4 | Cardiovascular issues |

| 2013 | 8 | Hallucinations |

| 2014 | 16 | Anxiety, paranoia |

| 2015 | 13 | Chest tightness |

| 2016 | 5 | Nausea, vomiting |

Analytical Chemistry

Methiopropamine has been the subject of various analytical studies aimed at developing detection methods for novel psychoactive substances (NPS). Techniques such as proton nuclear magnetic resonance (NMR) spectroscopy have been employed to characterize its molecular structure . The compound's detection in biological samples has also been studied to understand its pharmacokinetics and metabolic pathways .

Case Study: Emergency Department Presentation

A significant case involved a 27-year-old woman who presented to an emergency department after using methiopropamine. She exhibited symptoms including palpitations, chest tightness, and visual hallucinations. Toxicological analysis revealed methiopropamine at a concentration of 400 ng/mL in her urine, highlighting the compound's acute effects and the need for awareness regarding its use .

Mecanismo De Acción

The mechanism of action of 1-(Thiophen-2-yl)propan-2-amine hydrochloride involves its interaction with neurotransmitter systems. It functions as a norepinephrine-dopamine reuptake inhibitor, which means it inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of amphetamines but with different potency and selectivity .

Comparación Con Compuestos Similares

1-(Thiophen-2-yl)propan-2-amine hydrochloride can be compared with other similar compounds, such as:

Actividad Biológica

1-(Thiophen-2-yl)propan-2-amine hydrochloride, also known as methiopropamine (MPA), is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 177.69 g/mol. The compound features a thiophene ring, which is significant in contributing to its unique properties and biological activities. The presence of an amine group further enhances its potential interactions with biological systems.

Research indicates that this compound may function primarily as a norepinephrine-dopamine reuptake inhibitor (NDRI) . This class of compounds is known for influencing neurotransmitter levels in the brain, which can affect mood, cognition, and behavior .

Key Mechanisms:

- Neurotransmitter Modulation : By inhibiting the reuptake of norepinephrine and dopamine, MPA may enhance the availability of these neurotransmitters in the synaptic cleft, potentially leading to stimulant effects similar to those observed with other amphetamines.

- Interaction with Receptors : MPA's structural features allow it to interact with various receptors in the central nervous system (CNS), which may contribute to its psychoactive effects.

Biological Activities

This compound exhibits several notable biological activities:

- Stimulant Effects : Similar to other amphetamines, MPA has been reported to produce stimulant effects, including increased energy and alertness.

- Potential for Abuse : Due to its stimulant properties, MPA has been associated with recreational use and potential for abuse, leading to various health risks .

- Toxicological Effects : Case studies have documented adverse effects following MPA use, including anxiety, hallucinations, and cardiovascular symptoms such as palpitations and chest tightness .

Case Studies

Several case studies highlight the biological activity and risks associated with this compound:

Case Study 1: Acute Toxicity

A 27-year-old woman presented to an emergency department after using a product containing MPA. Symptoms included nausea, anxiety, visual hallucinations, and palpitations. Toxicological analysis revealed MPA at a concentration of 400 ng/mL in her urine . This case underscores the compound's potential for acute toxicity.

Case Study 2: Long-term Effects

Reports indicate that chronic use of MPA can lead to persistent psychological symptoms such as paranoia and insomnia. Users have also reported withdrawal symptoms upon cessation .

Comparative Analysis

To better understand the unique characteristics of this compound, a comparative analysis with structurally similar compounds is beneficial:

| Compound Name | Structural Feature | Unique Aspect |

|---|---|---|

| 1-(Thiophen-3-yl)propan-2-amino hydrochloride | Different thiophene position | May exhibit different biological activity |

| 1-Methyl-2-thienyl ethylamine | Methyl substitution | Potentially alters receptor binding affinity |

| 1-(Furan-2-yl)propan-2-amino hydrochloride | Furan ring instead | Offers different electronic properties |

This table illustrates how slight modifications in structure can lead to variations in biological activity and pharmacological effects.

Propiedades

IUPAC Name |

1-thiophen-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NS.ClH/c1-6(8)5-7-3-2-4-9-7;/h2-4,6H,5,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJRDCJBNRNAXIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968403 | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53632-92-1 | |

| Record name | 1-(thiophen-2-yl)propan-2-amine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053632921 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiopropamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.